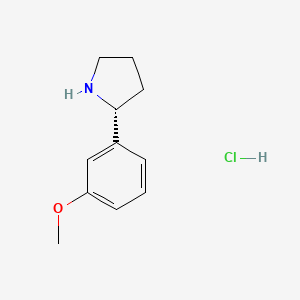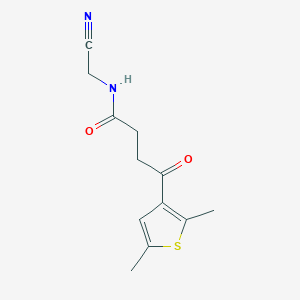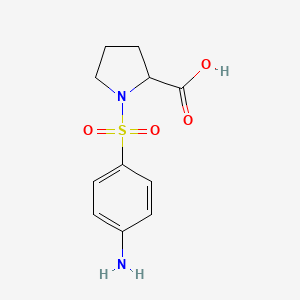
(r)-2-(3-甲氧基苯基)吡咯啉盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1381927-75-8. It has a molecular weight of 213.70 and its molecular formula is C11H16ClNO . It is used in research and has a solid physical form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride”, often involves the use of copper(I)/ClickFerrophos complex which catalyzes the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes .Molecular Structure Analysis
The molecular structure of “®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is represented by the linear formula C11H16ClNO . The compound has a stereogenic carbon, which means it can exist in different stereoisomers .Physical And Chemical Properties Analysis
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is a solid at room temperature. It has a molecular weight of 213.70 and its molecular formula is C11H16ClNO . It is stored in an inert atmosphere at room temperature .科学研究应用
合成与表征
已经对与 (R)-2-(3-甲氧基苯基)吡咯烷盐酸盐相关的 novel 化合物的合成与表征进行了多项研究。例如,已经详细介绍了 novel 有机硫代磷化合物的合成与表征,其中某些二硫代二磷杂环戊烷二硫化物与羟基取代化合物反应生成新化合物,展示了一种可能适用于 (R)-2-(3-甲氧基苯基)吡咯烷盐酸盐衍生物的方法 (Karakus, 2006)。
化学反应性和结构分析
对相关化合物的反应性的研究,例如使用 HPLC 方法研究新的镇痛活性化合物在水溶液中的稳定性的研究,提供了对化学稳定性和反应性的见解,这可能与 (R)-2-(3-甲氧基苯基)吡咯烷盐酸盐衍生物有关 (Muszalska & Bereda, 2008)。
在药物化学中的应用
大量研究集中在相关化合物的潜在药用应用上。例如,已经探索了某些吡咯烷-2-酮的合成和抗炎活性,表明结构相似的化合物在解决炎症方面具有治疗潜力 (Ikuta 等人,1987)。类似地,已经研究了吡咯并[2,3-d]嘧啶衍生物的合成和抗肿瘤活性,表明这些化合物与开发抗癌疗法有关 (Wang 等人,2011)。
材料科学与配位化学
在材料科学与配位化学领域,诸如合成具有空间位阻配体的金属配合物之类的研究证明了吡咯烷衍生物在形成复杂结构方面的多功能性,这些结构的潜在应用范围从催化到材料工程 (Nückel & Burger, 2001)。
安全和危害
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is associated with several hazard statements including H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .
属性
IUPAC Name |
(2R)-2-(3-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQGPFCOCRKQGR-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2694724.png)
![1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2694725.png)

![2-(ethylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2694727.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)

![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)

![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)